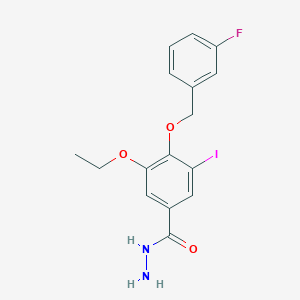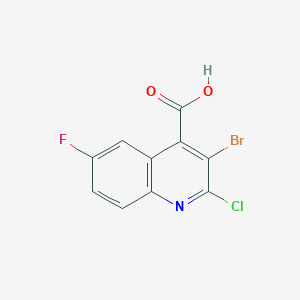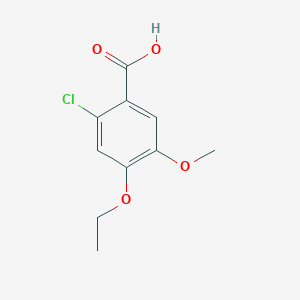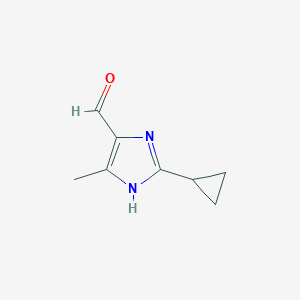
2-cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of a suitable catalyst to form the imidazole ring, followed by selective methylation and formylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 2-Cyclopropyl-5-methyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including catalysts and functional polymers.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the cyclopropyl group.
2-Methylimidazole-4-carbaldehyde: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but lacks the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-5-7(4-11)10-8(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10) |
Clave InChI |
ISLNQPHBYDSEPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
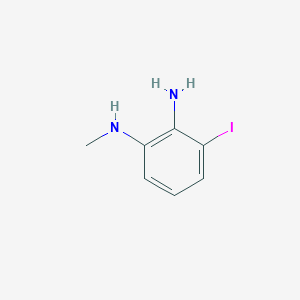
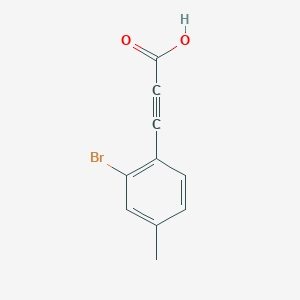
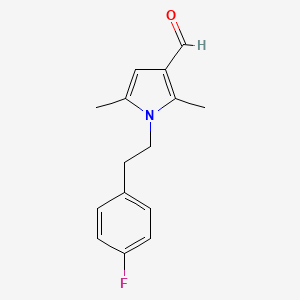
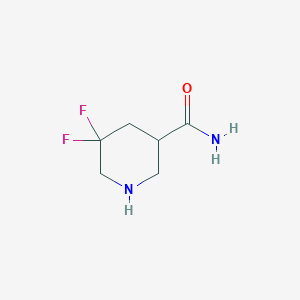
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)

![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)
